molecular formula C16H11N3O3S B2986908 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 400080-63-9

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2986908
CAS No.: 400080-63-9
M. Wt: 325.34
InChI Key: BMCLEPWYCDUTHD-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a thiazole-based compound characterized by a nitro-substituted phenyl group at the 2-position of the thiazole ring and a phenylcarboxamide moiety at the 4-position. Thiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(17-12-4-2-1-3-5-12)14-10-23-16(18-14)11-6-8-13(9-7-11)19(21)22/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCLEPWYCDUTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide to form 4-nitrophenylthiosemicarbazide. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Applications of 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

This compound is a heterocyclic compound that contains a thiazole ring, a nitrophenyl group, and a phenyl group. It is used in scientific research as a building block in the synthesis of more complex molecules. This compound has also been investigated for potential biological activities, including antimicrobial and anticancer properties, and explored for potential use as a pharmaceutical intermediate. Furthermore, it is used in the development of new materials with specific properties.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide to form 4-nitrophenylthiosemicarbazide. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazole derivative. Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity, which can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride. The product formed is an amino derivative.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid, leading to the formation of substituted phenyl derivatives.

Biological Activities and Applications

Thiazole derivatives, including this compound, have attracted attention in medicinal chemistry because of their diverse biological activities. Studies have evaluated the anticancer potential of thiazole derivatives, including this compound, against various human cancer cell lines.

Anticancer Activity

The compound has been tested against various human cancer cell lines:

  • SKNMC (Neuroblastoma)
  • Hep-G2 (Human Hepatocarcinoma)
  • MCF-7 (Breast Cancer)

The cytotoxic effects were typically assessed using the MTT assay, which measures cell viability post-treatment with varying concentrations of the compound.

Cell LineIC50 (µM)Comparison DrugIC50 (Doxorubicin)
SKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin5.0
Hep-G2 (Human Hepatocarcinoma)11.6 ± 0.12Doxorubicin3.5
MCF-7 (Breast Cancer)>20Doxorubicin6.0

The results indicated that while this compound showed moderate cytotoxicity, it did not surpass the efficacy of doxorubicin in these assays. The biological activity of thiazole derivatives is significantly influenced by their structural components. For instance, the presence of electron-withdrawing groups such as nitro groups has been shown to enhance cytotoxicity against certain cancer cell lines, while bulky substituents can diminish activity due to steric hindrance.

Other phenylthiazole derivatives have been synthesized and assessed for anticancer activities, with findings revealing that structural modifications could lead to enhanced potency against specific cancer types . Compounds with para-nitro substitutions exhibited improved activity compared to their meta counterparts. In a comparative analysis involving multiple thiazole derivatives, it was observed that compounds with carbonyl substituents displayed significant cytotoxicity against liver carcinoma cells (HEPG2), suggesting that similar modifications in this compound could potentially enhance its biological activity.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, heterocyclic cores, or functional groups.

Substituted Phenylcarboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(4-Nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide (Target) Not explicitly provided ~361* 4-Nitrophenyl (C₆H₄NO₂), phenylcarboxamide Strong electron-withdrawing nitro group; potential for π-π stacking and H-bonding.
N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide C₁₆H₉F₂N₃O₃S 361.32 2,4-Difluorophenyl Fluorine atoms enhance lipophilicity and metabolic stability; reduced steric bulk compared to phenyl.
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide C₁₆H₁₂FN₃O₃S₂ 377.42 Sulfonamide (-SO₂NH₂), 4-fluorophenyl Sulfonamide improves solubility; fluorine modulates electronic effects.
N-(4-Acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide C₂₀H₁₈N₄O₂S 378.45 Acetamido (-NHCOCH₃), methyl-thiazole Acetamido group enhances hydrogen bonding; methyl increases hydrophobicity.

Notes:

  • Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability due to their electronegativity and small size.
  • Sulfonamide derivatives (e.g., ) exhibit distinct solubility profiles and may engage in stronger hydrogen bonding.

Heterocyclic Core Variations

Compound Name Core Structure Molecular Weight Key Differences Implications
N-(4-Nitrophenyl)-2-phenyl-thiomorpholine-4-carboxamide Thiomorpholine 343.40 Thiomorpholine ring (6-membered, S-containing) Increased conformational flexibility; sulfur may enhance metal-binding capacity.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Varies Triazole core, sulfonyl groups Triazole’s aromaticity and tautomerism affect electronic properties and stability.

Notes:

  • Triazoles () exhibit tautomerism, which can influence their interaction with biological targets.

Functional Group Modifications

Compound Name Functional Group Molecular Weight Impact on Properties
2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid Carboxylic acid 250.23 Increased acidity; forms salts for improved solubility.
N-[4-(Acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide Benzylamino, acetamido 366.40 Benzylamino adds steric bulk; acetamido enhances H-bonding.
V006-3598: N-(1-benzylpiperidin-4-yl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide Fluorobenzamido, piperidinyl 434.52 Piperidinyl improves solubility; fluorobenzamido offers targeted electronic effects.

Notes:

  • Carboxylic acid derivatives () are more polar but less cell-permeable than carboxamides.
  • Piperidine-containing compounds () may exhibit enhanced blood-brain barrier penetration due to increased basicity.

Spectral and Structural Insights

  • IR Spectroscopy: The nitro group in the target compound absorbs near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) . In contrast, sulfonamide derivatives show strong S=O stretches at 1360–1290 cm⁻¹ and 1160–1120 cm⁻¹ .
  • NMR : The phenyl protons in the target compound’s 4-nitrophenyl group resonate downfield (δ ~8.2 ppm) due to nitro’s electron-withdrawing effect. Fluorinated analogs (e.g., ) exhibit distinct ¹⁹F NMR shifts .
  • X-ray Crystallography : SHELX programs () are widely used for structural determination of such compounds, revealing bond angles and conformations critical for activity.

Biological Activity

The compound 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is part of a broader class of thiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this specific compound, highlighting its potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with nitrophenyl and phenyl amines. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired amide linkage.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various human cancer cell lines, including:

  • SKNMC (Neuroblastoma)
  • Hep-G2 (Human Hepatocarcinoma)
  • MCF-7 (Breast Cancer)

The cytotoxic effects were typically assessed using the MTT assay, which measures cell viability post-treatment with varying concentrations of the compound.

Cell Line IC50 (µM) Comparison Drug IC50 (Doxorubicin)
SKNMC10.8 ± 0.08Doxorubicin5.0
Hep-G211.6 ± 0.12Doxorubicin3.5
MCF-7>20Doxorubicin6.0

The results indicated that while this compound showed moderate cytotoxicity, it did not surpass the efficacy of doxorubicin in these assays .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. For instance, the presence of electron-withdrawing groups such as nitro groups has been shown to enhance cytotoxicity against certain cancer cell lines. In contrast, bulky substituents can diminish activity due to steric hindrance .

Case Studies

  • Study on Derivatives : A study synthesized various phenylthiazole derivatives and assessed their anticancer activities. The findings revealed that structural modifications could lead to enhanced potency against specific cancer types. Notably, compounds with para-nitro substitutions exhibited improved activity compared to their meta counterparts .
  • Comparative Analysis : In a comparative analysis involving multiple thiazole derivatives, it was observed that compounds with carbonyl substituents displayed significant cytotoxicity against liver carcinoma cells (HEPG2), suggesting that similar modifications in this compound could potentially enhance its biological activity .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide, and how can reaction yields be optimized?

A1. The synthesis of thiazole derivatives typically involves cyclization reactions. For example, analogous compounds like 1,3,4-thiadiazoles are synthesized via condensation of isothiocyanates with hydrazinecarboxamides, followed by cyclization using iodine and triethylamine in DMF . For the target compound, a plausible route involves:

Condensation : Reacting 4-nitrobenzaldehyde with thiourea derivatives to form the thiazole core.

Carboxamide formation : Coupling the thiazole intermediate with aniline via amidation.
Yield optimization requires controlled stoichiometry, solvent selection (e.g., acetonitrile for fast kinetics), and temperature modulation (reflux vs. room temperature). Purity can be verified via HPLC (≥98%) and NMR .

Q. Q2. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?

A2. Key methods include:

  • 1H/13C NMR : To confirm the thiazole ring, nitrophenyl, and carboxamide moieties. Discrepancies in peak splitting (e.g., aromatic protons) may arise from solvent polarity or tautomerism, requiring DFT calculations for validation .
  • FTIR : To validate carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. Contradictions between experimental and theoretical spectra are resolved using computational tools like Gaussian .
  • Mass spectrometry (HRMS) : For molecular weight confirmation (e.g., theoretical MW: ~353.8 g/mol).

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced bioactivity?

A3. Quantum chemical calculations (e.g., DFT) and molecular docking are critical:

  • Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., adding sulfonamide groups to improve solubility) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). For example, the nitro group may engage in π-π stacking with aromatic residues, while the carboxamide forms hydrogen bonds .
  • ADMET profiling : Predict solubility (LogP), bioavailability, and toxicity using SwissADME or ProTox-II .

Q. Q4. How should researchers address contradictory bioactivity data in antimicrobial assays?

A4. Contradictions often arise from:

  • Solubility limitations : The compound’s low aqueous solubility (common in thiazoles) may reduce bioavailability. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .
  • Strain-specific activity : Test against gram-positive (e.g., S. aureus) vs. gram-negative (e.g., E. coli) bacteria. The nitrophenyl group may enhance penetration in gram-negative strains due to lipophilicity .
  • Control experiments : Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays.

Q. Q5. What strategies are recommended for elucidating the mechanism of action in anticancer studies?

A5. Methodological approaches include:

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death.
  • ROS detection : Employ DCFH-DA probes to measure reactive oxygen species, as nitro groups often induce oxidative stress .
  • Transcriptomic analysis : RNA sequencing can identify dysregulated pathways (e.g., p53 or MAPK signaling). Cross-validate with proteomics (Western blot) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize batch-to-batch variability .
  • Data Validation : Use triplicate experiments and statistical tools (e.g., ANOVA) to confirm significance in bioactivity studies .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .

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